(Rac)-Rhododendrol

説明

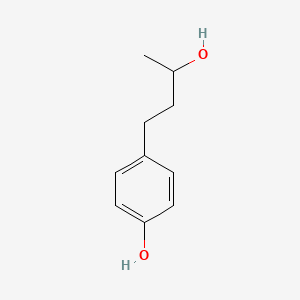

4-(3-Hydroxybutyl)phenol has been reported in Betula platyphylla var. japonica and Taxus wallichiana with data available.

Structure

3D Structure

特性

IUPAC Name |

4-(3-hydroxybutyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUCGABQOMYVJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867834 |

Source

|

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69617-84-1 |

Source

|

| Record name | 4-Hydroxy-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69617-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhododendrol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069617841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, 4-hydroxy-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-hydroxyphenyl)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODODENDROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12QWN45UL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-Rhododendrol mechanism of melanocyte toxicity

An In-Depth Technical Guide on the Core Mechanism of (Rac)-Rhododendrol Melanocyte Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (RD), a phenolic compound developed as a skin-lightening agent, was withdrawn from the market due to incidents of chemically-induced leukoderma.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms underlying RD-induced melanocyte toxicity. The core of its cytotoxic action is a tyrosinase-dependent bioactivation process.[1][3] Within the melanocyte, RD is not merely an inhibitor but also a substrate for tyrosinase, which oxidizes it into highly reactive and toxic quinone metabolites.[4][5] This initial enzymatic conversion triggers a cascade of deleterious events, including severe oxidative stress, endoplasmic reticulum (ER) stress, and the activation of apoptotic pathways, ultimately leading to melanocyte-specific cell death.[4][6] This guide synthesizes findings from in vitro, in vivo, and biochemical studies to detail the signaling pathways, present key quantitative data, and outline the experimental protocols used to elucidate this mechanism.

Core Mechanism of Melanocyte Toxicity

The toxicity of Rhododendrol (B1680608) is highly specific to melanocytes due to its reliance on the enzyme tyrosinase, which is uniquely abundant and active in these cells.[1][7] The mechanism can be dissected into a multi-step pathway beginning with enzymatic activation and culminating in programmed cell death.

Tyrosinase-Dependent Bioactivation

The critical initiating step in RD's toxicity is its interaction with tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1][4] While designed as a competitive inhibitor of tyrosinase, RD also serves as an effective substrate.[1][8] Tyrosinase catalyzes the oxidation of RD to form a highly reactive intermediate, RD-quinone.[4][5] This bioactivation is an absolute requirement for cytotoxicity; in the absence of functional tyrosinase, such as in albino mouse models or through siRNA knockdown of the tyrosinase gene, RD's toxic effects are abolished.[1][9] The enzymatic reaction produces toxic metabolites, including RD-quinone, RD-cyclic quinone, and RD-catechol, which are significantly more potent cytotoxins than the parent compound.[4][5][10]

Induction of Oxidative Stress

The generation of RD-quinone and its derivatives initiates severe oxidative stress through two primary routes:

-

Reactive Oxygen Species (ROS) Generation : The tyrosinase-catalyzed oxidation of RD and the subsequent autoxidation of its catechol metabolites generate ROS, including superoxide (B77818) radicals and hydrogen peroxide.[5][7][10][11] Studies have confirmed increased intracellular ROS levels in melanocytes treated with RD using fluorescent probes and flow cytometry.[7][10]

-

Depletion of Antioxidants : The highly electrophilic RD-quinone readily reacts with cellular nucleophiles, most notably the sulfhydryl groups of cysteine and glutathione (B108866) (GSH).[4][5] This leads to the formation of adducts such as CyS-RD-catechol and GS-RD-catechol, rapidly depleting the intracellular pool of GSH, which is a critical endogenous antioxidant.[4][11]

The resulting imbalance in redox homeostasis leaves the cell vulnerable to oxidative damage. This is supported by findings that antioxidants like N-acetyl cysteine (NAC) can attenuate RD's toxicity, whereas depleting GSH exacerbates it.[6][12]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The combination of oxidative stress and the covalent binding of RD-quinone to sulfhydryl groups on proteins leads to protein misfolding and aggregation within the endoplasmic reticulum, triggering ER stress.[4][6][11] This activates the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis.[13][14] In the context of RD toxicity, the UPR is characterized by:

-

Activation of UPR Sensors : Key ER stress sensors including PERK, IRE1α, and ATF6 are activated.[14][15]

-

Upregulation of Pro-Apoptotic Factors : If ER stress is prolonged and severe, the UPR shifts from a pro-survival to a pro-apoptotic response.[14][16] This is primarily mediated by the upregulation of the transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), a key marker and mediator of ER stress-induced apoptosis.[1][14]

Electron microscopy of RD-treated melanocytes has revealed a dilated ER, providing morphological evidence of ER stress.[9]

Activation of Apoptosis

Sustained and unresolved oxidative and ER stress converge to activate programmed cell death (apoptosis).[1][17] The activation of CHOP directly upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins.[14] Studies have demonstrated the activation of key executioner caspases, including caspase-3 and caspase-8, in melanocytes following RD exposure.[1][17] This tyrosinase-dependent activation of the apoptotic pathway is a terminal event contributing to the loss of melanocytes observed in leukoderma.[1]

Quantitative Data Presentation

The cytotoxicity of Rhododendrol and its metabolites has been quantified in various studies, primarily using melanoma cell lines (B16F1) and normal human epidermal melanocytes (NHEM).

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Endpoint | Value | Citation |

| This compound | B16F1 | IC50 | 671 μM | [10] |

| Hydroquinone | B16F1 | IC50 | 28.3 μM | [10] |

| Resveratrol | B16F1 | IC50 | 27.1 μM | [10] |

| This compound | NHEM & B16F1 | Growth Suppression | ≥ 300 μM | [10] |

| RD-Catechol | B16F1 & NHEM | Comparative Toxicity | ~10x more toxic than RD | [4][11] |

Table 2: Concentrations for Sub-Lethal and In Vivo Effects

| Compound/Condition | Model System | Effect | Concentration/Dose | Citation |

| This compound | B16 Cells | Cytotoxic Level | ≥ 0.5 mM (~90 μg/mL) | [2] |

| This compound | B16 Cells | Sub-Cytotoxic Level | ≤ 0.25 mM (≤ 50 μg/mL) | [2] |

| This compound | B16 Cells | Increased Cell Size | 25 and 50 μg/mL (at 24h) | [2] |

| This compound | B16 Cells | Elongated Dendrites | 50 μg/mL (at 48h) | [2] |

| This compound | hk14-SCF Tg Mice | Depigmentation | 30% topical application | [3][9] |

| UVB Radiation | NHEM | Enhancement | Enhances RD cytotoxicity | [6][17][18] |

Experimental Protocols

Elucidating the mechanism of RD toxicity involves a range of standard and specialized assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (WST-1 or AlamarBlue)

This protocol determines the concentration at which RD reduces the viability of melanocyte cultures.

-

Cell Seeding : Plate human epidermal melanocytes or B16F1 melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere for 24 hours.

-

Compound Treatment : Prepare serial dilutions of Rhododendrol in culture medium. Remove the old medium from the wells and add 100 µL of the RD-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition : Add 10 µL of WST-1 or AlamarBlue reagent to each well.

-

Final Incubation : Incubate for 1-4 hours, or until a color change is apparent.

-

Measurement : Measure the absorbance (450 nm for WST-1) or fluorescence (560 nm excitation / 590 nm emission for AlamarBlue) using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Intracellular ROS Detection (Flow Cytometry)

This method quantifies the generation of ROS within cells following RD treatment.

-

Cell Treatment : Culture melanocytes in a 6-well plate until they reach 70-80% confluency. Treat the cells with various concentrations of RD for a short period (e.g., 15 minutes to 1 hour). Include a vehicle control and a positive control (e.g., H₂O₂).

-

Probe Loading : After treatment, wash the cells with phosphate-buffered saline (PBS). Add pre-warmed medium containing 5-10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA) and incubate for 30 minutes at 37°C in the dark.

-

Cell Harvesting : Wash the cells twice with ice-cold PBS to remove excess probe. Detach the cells using trypsin-EDTA, then neutralize with complete medium.

-

Sample Preparation : Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of ice-cold PBS. Keep samples on ice and protected from light.

-

Flow Cytometry : Analyze the samples immediately on a flow cytometer. Excite the DCF at 488 nm and measure the emission at ~525 nm (FITC channel).

-

Data Analysis : Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI compared to the vehicle control indicates an increase in intracellular ROS.

Western Blot for ER Stress and Apoptosis Markers

This protocol detects the expression levels of key proteins in the UPR and apoptotic pathways.

-

Protein Extraction : Treat cultured melanocytes with RD for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, CHOP, Cleaved Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Perform densitometry analysis on the bands, normalizing the expression of target proteins to a loading control like β-actin.

Conclusion

The mechanism of this compound-induced melanocyte toxicity is a clear example of metabolism-driven, cell-type-specific cytotoxicity. The process is initiated and defined by the enzymatic activity of tyrosinase, which converts the parent compound into reactive quinone species. This bioactivation triggers a cascade of events, centrally featuring oxidative stress and ER stress, which ultimately converge on apoptotic cell death pathways. The dependence on tyrosinase explains the melanocyte-specific nature of the toxicity and the resulting clinical presentation of leukoderma. Understanding this detailed molecular pathway is critical for drug development professionals aiming to design safe and effective skin-lightening agents, highlighting the necessity of assessing not only the inhibitory potential of a compound but also its capacity to act as a tyrosinase substrate.

References

- 1. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhododendrol‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical, cytological, and immunological mechanisms of rhododendrol-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhododenol-induced leukoderma in a mouse model mimicking Japanese skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substantial evidence for the rhododendrol-induced generation of hydroxyl radicals that causes melanocyte cytotoxicity and induces chemical leukoderma. | Sigma-Aldrich [sigmaaldrich.com]

- 13. The unfolded protein response in melanocytes: activation in response to chemical stressors of the endoplasmic reticulum and tyrosinase misfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ER stress-induced cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent Insights into the Role of Unfolded Protein Response in ER Stress in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different effects of five depigmentary compounds, rhododendrol, raspberry ketone, monobenzone, rucinol and AP736 on melanogenesis and viability of human epidermal melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rhododendrol‐induced leukoderma update I: Clinical findings and treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pro-oxidant Activity of (Rac)-Rhododendrol in Skin Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhododendrol (B1680608) (RD), or 4-(4-hydroxyphenyl)-2-butanol, a phenolic compound developed as a skin-lightening agent, was withdrawn from the market following reports of chemically-induced leukoderma.[1][2] Extensive research has since revealed that its depigmenting effect is intrinsically linked to a potent, melanocyte-specific cytotoxicity. This toxicity is not a direct effect of the parent compound but is initiated by its enzymatic conversion within melanocytes. This technical guide provides an in-depth examination of the pro-oxidant mechanisms of Rhododendrol in skin cells. It details the tyrosinase-dependent metabolic activation, the subsequent generation of reactive oxygen species (ROS), the depletion of cellular antioxidants, and the induction of cellular stress pathways, culminating in melanocyte apoptosis. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual diagrams of the critical pathways to serve as a comprehensive resource for professionals in dermatological research and drug development.

The Biochemical Cascade of Rhododendrol's Pro-oxidant Activity

The pro-oxidant activity of Rhododendrol is a multi-step process confined primarily to melanin-producing cells (melanocytes) due to its reliance on the enzyme tyrosinase.[3][4] This enzyme, central to melanin (B1238610) synthesis, paradoxically transforms RD into highly toxic metabolites.

Tyrosinase-Dependent Metabolic Activation

Rhododendrol acts as a substrate for tyrosinase, competitively inhibiting melanin synthesis while simultaneously being oxidized.[3][4] This enzymatic reaction is the critical initiating step. Both enantiomers of RD, R(-)-RD and S(+)-RD, are oxidized by human tyrosinase, converting the parent phenol (B47542) into a highly reactive intermediate, RD-quinone .[5][6][7][8] This conversion is the primary source of RD's melanocyte-specific toxicity; in the absence of active tyrosinase, cytotoxicity is abolished.[4]

From RD-quinone, a series of secondary reactive products are formed:

-

RD-cyclic quinone and RD-hydroxy-p-quinone: These are formed through intramolecular cyclization and the addition of water, respectively.[8][9][10]

-

RD-catechol: This can be produced via redox exchange.[9] Its autoxidation can also generate superoxide (B77818) radicals.[8]

-

RD-derived Melanins: Further oxidation and polymerization of RD-quinone and its derivatives lead to the formation of RD-eumelanin and RD-pheomelanin.[5][6] These melanin-like polymers possess significant and persistent pro-oxidant activity.[6][11][12]

Generation of Reactive Oxygen Species (ROS)

The metabolic products of Rhododendrol induce a state of severe oxidative stress through two primary mechanisms: direct ROS generation and depletion of antioxidant defenses.

-

Direct ROS Production: The unstable intermediates in the RD oxidation pathway generate multiple types of ROS. Studies have confirmed the production of hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and singlet oxygen (¹O₂) during the tyrosinase-catalyzed oxidation of RD and its catechol metabolite.[2][6][13][14] This ROS generation is significantly amplified by exposure to ultraviolet (UV) radiation, particularly UVA and UVB, which helps explain why leukoderma lesions often appear in sun-exposed areas.[12][15]

-

Depletion of Cellular Antioxidants: The highly electrophilic RD-quinone and its derivatives readily react with cellular nucleophiles, most notably the sulfhydryl groups of cysteine and glutathione (B108866) (GSH).[6][8] This leads to a rapid depletion of these critical non-enzymatic antioxidants. Furthermore, the pro-oxidant RD-eumelanin actively oxidizes GSH, cysteine, ascorbic acid, and NADH, further draining the cell's antioxidant capacity while concurrently producing H₂O₂.[11][12]

Cellular Consequences of RD-Induced Oxidative Stress

The overwhelming oxidative stress triggers multiple downstream pathways that culminate in cell death.

-

Endoplasmic Reticulum (ER) Stress: The widespread binding of RD-quinone to sulfhydryl groups on cellular proteins leads to protein denaturation and misfolding.[6][9] This accumulation of unfolded proteins in the endoplasmic reticulum activates the Unfolded Protein Response (UPR), a major ER stress pathway. A key marker of this process, the transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), is significantly up-regulated in RD-treated melanocytes.[9]

-

Apoptosis: Prolonged and severe ER stress ultimately triggers apoptosis. The activation of the apoptotic pathway is evidenced by the increased levels of cleaved caspase-3, a key executioner caspase, in melanocytes exposed to RD.[4][9]

Quantitative Data on Rhododendrol's Pro-oxidant Effects

The following tables summarize key quantitative findings from studies investigating the cytotoxicity and pro-oxidant activity of Rhododendrol and its metabolites.

Table 1: Cytotoxicity of Rhododendrol and Related Compounds in Melanocytic Cells

| Compound | Cell Line | IC50 Value | Observation | Reference(s) |

|---|---|---|---|---|

| (Rac)-Rhododendrol | B16F1 Melanoma | 671 µM | Suppressed growth at ≥300 µM. Weaker than hydroquinone (B1673460) or resveratrol. | [16] |

| Hydroquinone | B16F1 Melanoma | 28.3 µM | For comparison of potency. | [16] |

| Resveratrol | B16F1 Melanoma | 27.1 µM | For comparison of potency. | [16] |

| RD-catechol | B16F1, NHEM | Not specified | Inhibited growth much more strongly than RD. | [16] |

| RD-cyclic catechol | B16F1, NHEM | Not specified | More toxic than RD-catechol. |[6] |

NHEM: Normal Human Epidermal Melanocytes

Table 2: Generation of Reactive Oxygen Species (ROS) by Rhododendrol

| Cell Line | RD Concentration | Observation | Method | Reference(s) |

|---|---|---|---|---|

| B16F10 Melanoma | 5.0 mM | Significantly increased intracellular H₂O₂ levels. | Amplite Fluorimetric Assay | [2] |

| B16F10 Melanoma | Not specified | ~10-fold increased levels of ROS generation. | Fluorescence Assay | [6] |

| NHEM and B16F1 | ≥300 µM | Detectable ROS production. | Flow Cytometry (DCFH-DA) | [16] |

| In Vitro Reaction | Not applicable | Generation of hydroxyl radicals and singlet oxygen confirmed. | ESR Spectroscopy |[13][14] |

Table 3: Effect of Rhododendrol on Cellular Antioxidants

| Cell Line | RD Exposure | Observation | Reference(s) |

|---|---|---|---|

| B16 Melanoma | 0.5 - 3 hours | Levels of cysteine decreased due to oxidation to cystine. | [11] |

| B16 Melanoma | Up to 24 hours | Levels of glutathione (GSH) were not significantly depleted in the initial hours. | [11] |

| In Vitro Reaction | Not applicable | RD-eumelanin oxidized GSH, cysteine, ascorbic acid, and NADH. |[11][12] |

Key Experimental Protocols

The investigation of RD's pro-oxidant activity relies on a combination of cell-based assays and biochemical techniques.

Cell Culture and Treatment

-

Cell Lines: Commonly used models include murine B16F1 or B16F10 melanoma cells and primary Normal Human Epidermal Melanocytes (NHEM), as they possess active tyrosinase.[2][16] HaCaT keratinocytes, which lack tyrosinase, are often used as a negative control to demonstrate melanocyte specificity.[1][2]

-

Treatment: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) and treated with varying concentrations of this compound, typically in the range of 100 µM to 5 mM, for durations ranging from minutes to 48 hours, depending on the endpoint being measured.[1][2][16]

Measurement of Cell Viability

-

Principle: To quantify the cytotoxic effects of RD and its metabolites.

-

Methodology (WST or AlamarBlue Assay):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with the compound of interest for a specified period (e.g., 24-48 hours).

-

Add the assay reagent (e.g., WST-1 or resazurin) to each well.

-

Incubate for 1-4 hours. During this time, viable cells with active metabolism reduce the reagent into a colored formazan (B1609692) dye or a fluorescent product (resorufin).

-

Measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the number of viable cells.[16]

-

Detection of Intracellular Reactive Oxygen Species (ROS)

-

Principle: To visualize and quantify the generation of ROS within cells following RD treatment.

-

Method 1: General ROS Detection with Fluorescent Probes (e.g., DCFH-DA):

-

Load cells with 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). This non-fluorescent compound is cell-permeable.[16][17]

-

Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent DCFH within the cell.

-

Treat cells with Rhododendrol.

-

In the presence of ROS (such as H₂O₂, hydroxyl radicals, and peroxynitrite), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]

-

Measure the increase in fluorescence using a flow cytometer, fluorescence microscope, or plate reader.[16]

-

-

Method 2: Specific Radical Detection with Electron Spin Resonance (ESR) Spectroscopy:

-

Prepare a reaction mixture containing RD, tyrosinase, and a spin-trapping agent in a suitable buffer. A common spin trap for hydroxyl radicals is 5,5-dimethyl-1-pyrroline-N-oxide (DMPO).[13][14]

-

The short-lived hydroxyl radicals react with DMPO to form a more stable DMPO-OH adduct.

-

The reaction mixture is immediately analyzed in an ESR spectrometer.

-

The spectrometer detects the characteristic signal of the DMPO-OH adduct, providing definitive proof of hydroxyl radical generation.[13][14]

-

Measurement of Apoptosis and ER Stress Markers

-

Principle: To detect the activation of programmed cell death and ER stress pathways.

-

Methodology (Western Blotting):

-

Treat cells with Rhododendrol for the desired time.

-

Lyse the cells to extract total protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for target proteins (e.g., anti-CHOP, anti-cleaved caspase-3).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.[9]

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the core mechanisms and experimental procedures.

References

- 1. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical, cytological, and immunological mechanisms of rhododendrol-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human tyrosinase is able to oxidize both enantiomers of rhododendrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The potent pro-oxidant activity of rhododendrol-eumelanin is enhanced by ultraviolet A radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Generation of hydroxyl radicals and singlet oxygen during oxidation of rhododendrol and rhododendrol-catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Rhododendrol Induced Leukoderma: A Technical Guide to its Pathophysiology

Abstract: (Rac)-Rhododendrol (RD), a phenolic compound developed as a skin-lightening agent, has been linked to a form of chemically-induced leukoderma. This technical guide provides an in-depth analysis of the complex pathophysiology underlying this condition. The primary mechanism is initiated by the tyrosinase-dependent conversion of RD into highly reactive and cytotoxic quinone metabolites within melanocytes. This bioactivation triggers a cascade of deleterious cellular events, including severe endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and subsequent activation of apoptotic pathways, leading to melanocyte death. Furthermore, these metabolites can act as haptens, forming neoantigens that elicit a melanocyte-specific autoimmune response, contributing to the depigmentation process. This document consolidates current research, presenting quantitative data on cytotoxicity, detailing key experimental protocols, and visualizing the core signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of Tyrosinase: A Double-Edged Sword

The pathophysiology of RD-induced leukoderma is fundamentally dependent on the enzyme tyrosinase, which is uniquely abundant in melanocytes. RD exhibits a dual interaction with this enzyme: it acts as both a competitive inhibitor and a substrate.[1][2][3] While its inhibitory function was the basis for its use as a depigmenting agent, its role as a substrate is the critical initiating step in its toxicity.

Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of RD into a highly reactive and unstable metabolite, RD-quinone.[4][5][6] This conversion is the pivotal bioactivation step that transforms a relatively benign phenol (B47542) into a potent cytotoxic agent specifically within the cellular environment of melanocytes. The cytotoxicity of RD is abolished in the presence of tyrosinase inhibitors or by the specific knockdown of the tyrosinase gene, confirming the enzyme's essential role.[2] Both enantiomers, R(-)-RD and S(+)-RD, are oxidized by human tyrosinase, indicating that the racemic mixture used in commercial products is fully susceptible to this metabolic activation.[3][7]

Core Cellular Mechanisms of Melanocyte Cytotoxicity

The conversion of RD to RD-quinone initiates a multi-pronged assault on melanocyte homeostasis, culminating in cell death. The primary mechanisms involve the generation of toxic metabolites, induction of severe organelle stress, production of oxidative stress, and ultimately, apoptosis.

Generation of Downstream Toxic Metabolites

RD-quinone itself is highly unstable and rapidly converts into several secondary metabolites, including RD-catechol and RD-cyclic quinone.[4][8][9] These metabolites are also cytotoxic, with studies showing that RD-catechol is approximately 10 times more toxic to melanocytes than the parent RD compound.[4] The cytotoxicity of RD is therefore exerted through the collective action of these oxidative metabolites.[8]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A major consequence of RD-quinone production is the induction of severe endoplasmic reticulum (ER) stress.[9][10] RD-quinone and its metabolites readily react with and bind to sulfhydryl groups on cellular proteins.[4][6] This leads to protein denaturation and the accumulation of unfolded or misfolded proteins within the ER, a condition that triggers the Unfolded Protein Response (UPR).[4][5]

The UPR is a signaling network initiated by three ER-resident sensors: PERK, IRE1, and ATF6.[11][12] In RD-treated melanocytes, the UPR is activated in a tyrosinase-dependent manner.[9] This activation leads to the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein), a key mediator of ER stress-induced cell death.[11] The sustained ER stress ultimately overwhelms the cell's adaptive capacity, pushing it towards apoptosis.[9][13]

Oxidative Stress and ROS Production

RD metabolism significantly increases intracellular levels of reactive oxygen species (ROS), contributing to melanocyte-specific cytotoxicity.[8][14] ROS are generated through at least two mechanisms:

-

Metabolite-driven ROS: The process of RD oxidation by tyrosinase and the subsequent redox cycling of its catechol and quinone metabolites generate ROS, including hydrogen peroxide and hydroxyl radicals.[14][15]

-

Pro-oxidant Activity of RD-Melanins: RD-quinone can polymerize to form RD-derived melanins (e.g., RD-eumelanin).[4][5] These abnormal melanins exhibit potent pro-oxidant activity, capable of depleting cellular antioxidants like glutathione (B108866) (GSH) and generating ROS, thereby creating a state of oxidative stress.[4][6]

This effect is exacerbated by exposure to ultraviolet (UV) radiation, which enhances RD-induced cytotoxicity through increased ROS generation.[10] The administration of antioxidants, such as N-acetyl cysteine (NAC), can significantly attenuate this ER stress-induced cytotoxicity, highlighting the critical role of oxidative stress in the pathogenic process.[10]

The Immune Response in RD-Induced Leukoderma

In addition to direct cytotoxicity, a secondary immunological mechanism contributes to melanocyte destruction. This is particularly relevant in cases where leukoderma spreads to sites not directly exposed to the RD-containing product.[1] The prevailing hypothesis involves a hapten-mediated immune response.

RD-quinone can act as a hapten, covalently binding to melanocyte-specific proteins, such as tyrosinase itself, to form novel protein-hapten complexes or "neoantigens".[16][17] These neoantigens are not recognized as "self" by the immune system. They are processed by antigen-presenting cells (APCs), such as Langerhans cells in the skin, and presented to T-lymphocytes. This triggers the activation and proliferation of melanocyte-specific cytotoxic T-lymphocytes (CTLs).[1][18] These CTLs then recognize and attack healthy melanocytes, leading to autoimmune-mediated depigmentation.[16][19] Studies have confirmed the presence of elevated frequencies of CD8+ T cells and Melan-A-specific CTLs in the peripheral blood and lesional skin of patients with RD-induced leukoderma.[1]

Quantitative Analysis of this compound Effects

Quantitative data from in vitro studies are crucial for understanding the cytotoxic potential of RD and its metabolites. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, such as cell growth.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | B16F1 Mouse Melanoma | 671 | [8] |

| Hydroquinone | B16F1 Mouse Melanoma | 28.3 | [8] |

| Resveratrol | B16F1 Mouse Melanoma | 27.1 | [8] |

| RD-Catechol | B16 / Human Melanocytes | ~10x more potent than RD | [4] |

Table 1: Comparative Cytotoxicity (IC50) of Rhododendrol and Other Phenolic Compounds. The data clearly indicate that RD is significantly less cytotoxic than other well-known phenolic compounds like hydroquinone.[8] However, its tyrosinase-dependent metabolic activation leads to the formation of metabolites like RD-catechol, which are substantially more toxic.[4][8]

Key Experimental Protocols

Reproducible and standardized protocols are essential for studying the effects of compounds on melanocyte function and viability. Below are detailed methodologies for key assays cited in the research of RD-induced leukoderma.

Cell Viability Assay (WST-1 Method)

This colorimetric assay measures the metabolic activity of viable cells as an indicator of cytotoxicity.

-

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed melanocytes (e.g., B16F10 murine melanoma cells or normal human epidermal melanocytes) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RD. Include wells for vehicle control (medium with solvent) and untreated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.[20]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.[20]

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples at 420-480 nm using a microplate reader. Use a reference wavelength of >650 nm.

-

Calculation: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

-

Melanin (B1238610) Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes.

-

Principle: Melanin pigment is extracted from cell pellets by solubilization in a strong base at high temperature. The amount of melanin is then determined spectrophotometrically.

-

Protocol:

-

Cell Culture and Treatment: Seed melanocytes in a 6-well plate (e.g., 1 × 10⁵ cells/well) and treat with RD for 48-72 hours as described for the viability assay.[21][22]

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

Protein Quantification (Optional): An aliquot of the cell lysate can be used to determine the total protein content (e.g., via BCA assay) for normalization.[23]

-

Melanin Solubilization: Dissolve the cell pellet in 1N NaOH containing 10% DMSO.[21][23] Incubate at 60-80°C for 1-2 hours to completely dissolve the melanin granules.[21]

-

Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405-492 nm using a microplate reader.[21][24]

-

Calculation: The melanin content can be expressed as a percentage of the control or normalized to the total protein content.

-

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within cell lysates.

-

Principle: Tyrosinase activity is determined by measuring the rate of L-DOPA oxidation to dopachrome (B613829). The formation of the colored dopachrome product is monitored spectrophotometrically over time.[25][26]

-

Protocol:

-

Cell Lysate Preparation: Culture and treat cells as previously described. Wash the cell pellet with PBS and lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4 with 1% Triton X-100 and protease inhibitors).[26]

-

Protein Quantification: Determine the total protein concentration of each cell lysate to ensure equal amounts of protein are used in the assay.

-

Enzyme Reaction: In a 96-well plate, add cell lysate (containing a standardized amount of protein, e.g., 20 µg) to each well.

-

Substrate Addition: Initiate the reaction by adding a freshly prepared solution of L-DOPA (e.g., 2 mg/mL in PBS) to each well.[23]

-

Kinetic Measurement: Immediately measure the absorbance at 475-490 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.[26]

-

Calculation: The tyrosinase activity is determined from the initial linear rate of dopachrome formation (Vmax) and is expressed as a percentage of the activity in control cells.

-

Conclusion

The pathophysiology of this compound-induced leukoderma is a complex, multi-factorial process that is specifically initiated in melanocytes. The central event is the tyrosinase-dependent bioactivation of RD to a highly reactive RD-quinone. This single enzymatic step unleashes a cascade of cytotoxic events, including the formation of toxic metabolites, induction of overwhelming ER stress, and generation of oxidative stress, which collectively drive the melanocyte toward apoptosis. Concurrently, the formation of neoantigens from RD-protein adducts can trigger a secondary autoimmune attack, leading to further melanocyte destruction. This dual mechanism of direct cytotoxicity and subsequent immunotoxicity explains the clinical presentation of this chemically-induced depigmentary disorder. A thorough understanding of these interconnected pathways is critical for the development of safer skin-lightening agents and for designing therapeutic strategies for affected individuals.

References

- 1. Biochemical, cytological, and immunological mechanisms of rhododendrol-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human tyrosinase is able to oxidize both enantiomers of rhododendrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical Mechanism of Rhododendrol-Induced Leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhododenol Activates Melanocytes and Induces Morphological Alteration at Sub-Cytotoxic Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The unfolded protein response in melanocytes: activation in response to chemical stressors of the endoplasmic reticulum and tyrosinase misfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endoplasmic reticulum stress-mediated pathways to both apoptosis and autophagy: Significance for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rhododendrol‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Melanocyte-specific cytotoxic T lymphocytes in patients with rhododendrol-induced leukoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. T-Cell Responses to Tyrosinase-Derived Self-Peptides in Patients with Leukoderma Induced by Rhododendrol: Implications for Immunotherapy Targeting Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 21. benchchem.com [benchchem.com]

- 22. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. med.upenn.edu [med.upenn.edu]

- 25. benchchem.com [benchchem.com]

- 26. 2.3. Tyrosinase activity assay [bio-protocol.org]

(Rac)-Rhododendrol: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Rhododendrol, also known as (Rac)-Betuligenol, is a naturally occurring phenolic compound found in various plants, including those of the Rhododendron genus. Initially investigated for its skin-lightening properties as a tyrosinase inhibitor, its use in cosmetic products was halted due to reports of induced leukoderma (skin depigmentation). This has since spurred in-depth research into its mechanisms of action, revealing a complex interplay of enzymatic activation, oxidative stress, and cellular signaling pathways that lead to melanocyte-specific cytotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental methodologies used to elucidate its effects.

Chemical Structure and Properties

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value | Reference |

| IUPAC Name | 4-(3-hydroxybutyl)phenol | [1] |

| Synonyms | (Rac)-Betuligenol, 4-(p-Hydroxyphenyl)-2-butanol, Raspberry alcohol | [1][2] |

| CAS Number | 69617-84-1 | [1][3] |

| Molecular Formula | C₁₀H₁₄O₂ | [3] |

| SMILES | OC(C)CCC1=CC=C(O)C=C1 | [3] |

| Physicochemical Property | Value | Reference |

| Molecular Weight | 166.22 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 70 °C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [5] |

| Storage | Store at -20°C to -80°C, protected from light and air. Stock solutions in DMSO can be stored at -80°C for up to 6 months. | [3][6] |

Biological Activity and Mechanism of Action

The primary biological effect of this compound of significant interest is its cytotoxicity towards melanocytes, the melanin-producing cells in the skin. This activity is intrinsically linked to its role as a substrate for tyrosinase, a key enzyme in melanogenesis.[7]

Tyrosinase-Dependent Activation and Cytotoxicity

This compound acts as a competitive inhibitor of tyrosinase.[8] However, it is also a substrate for this enzyme.[7] Human tyrosinase can oxidize both enantiomers of rhododendrol (B1680608).[9] This enzymatic oxidation is the critical first step in its cytotoxic mechanism. Tyrosinase converts this compound into a highly reactive intermediate, RD-quinone.[10]

This RD-quinone is a potent cytotoxic agent that can lead to cellular damage through two primary pathways:

-

Endoplasmic Reticulum (ER) Stress: RD-quinone can bind to sulfhydryl groups on proteins, leading to enzyme inactivation and protein denaturation. This disruption of protein homeostasis triggers the unfolded protein response (UPR) and induces significant ER stress, which can ultimately lead to apoptosis (programmed cell death).[10]

-

Oxidative Stress: The metabolism of this compound and the subsequent reactions of its quinone metabolite generate reactive oxygen species (ROS), such as superoxide (B77818) radicals.[10] This leads to a state of oxidative stress within the melanocytes. The resulting oxidative damage can impair normal cell proliferation.[11]

Induction of GADD45 and Cell Cycle Arrest

The increase in intracellular ROS due to this compound metabolism can cause DNA damage. In response to this genotoxic stress, the cell activates DNA damage response pathways. A key player in this response is the Growth Arrest and DNA Damage-inducible 45 (GADD45) protein. The expression of GADD45 is significantly upregulated in melanocytes treated with this compound in a ROS-dependent manner.[11] GADD45 is involved in cell cycle checkpoints, and its induction contributes to the observed cell growth arrest in melanocytes exposed to this compound.[11]

Caption: Signaling pathway of this compound-induced melanocyte cytotoxicity.

Experimental Protocols

This section provides an overview of the methodologies employed in the research of this compound.

Synthesis of this compound

A common synthetic route to this compound involves a base-catalyzed aldol (B89426) condensation. The following is a general protocol outline:

-

Reaction Setup: An aromatic aldehyde (e.g., p-hydroxybenzaldehyde derivative) and a ketone (e.g., acetone) are combined in a suitable solvent, such as ethanol.

-

Base Catalysis: A strong base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, is added to the mixture to catalyze the condensation reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature, and the formation of the product can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is typically acidified and extracted with an organic solvent. The crude product is then isolated by removal of the solvent.

-

Purification: The crude this compound is purified using techniques such as column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent system to yield the pure compound. High-Performance Liquid Chromatography (HPLC) can be employed for analytical and preparative scale purification to ensure high purity.

Cell Viability Assay (AlamarBlue® Assay)

This assay quantitatively measures the proliferation of cells and is used to determine the cytotoxicity of this compound.

-

Cell Seeding: Plate cells (e.g., B16F10 melanoma cells or normal human epidermal melanocytes) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24-72 hours).

-

Reagent Addition: Add AlamarBlue® reagent to each well at 10% of the culture volume.

-

Incubation: Incubate the plates at 37°C for 1-4 hours, protected from light.

-

Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This assay is used to measure the intracellular generation of ROS.

-

Cell Treatment: Treat adherent or suspension cells with this compound for the desired time period.

-

DCFDA Staining: Remove the treatment medium and incubate the cells with a working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in a suitable buffer (e.g., 20 µM in 1X assay buffer) for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells with buffer to remove excess DCFDA.

-

Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

Data Analysis: Quantify the change in ROS levels relative to control cells.

Western Blot Analysis for GADD45

This technique is used to detect and quantify the expression of specific proteins, such as GADD45.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GADD45 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Tyrosinase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of tyrosinase and its inhibition by compounds like this compound.

-

Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.

-

Reaction Setup: In a 96-well plate, add the sample, a tyrosinase substrate (e.g., L-tyrosine or L-DOPA), and a tyrosine enhancer. For inhibitor studies, pre-incubate the enzyme with this compound.

-

Reaction Initiation: Initiate the reaction by adding a chromophore solution.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) in kinetic mode at 37°C for a set period (e.g., 10-90 minutes).

-

Data Analysis: Calculate the tyrosinase activity based on the rate of change in absorbance, and determine the inhibitory effect of this compound by comparing the activity in its presence to the control.

Caption: General experimental workflow for studying this compound.

Conclusion

This compound serves as a compelling case study in the complexities of drug and cosmetic ingredient development. While its initial promise as a tyrosinase inhibitor for skin lightening was significant, its tyrosinase-dependent activation into a cytotoxic species highlights the critical importance of understanding the metabolic fate and downstream cellular effects of bioactive compounds. The research summarized in this guide underscores the intricate signaling pathways involved in its melanocyte-specific toxicity, involving ER stress and ROS-mediated GADD45 induction. The detailed experimental protocols provided herein offer a valuable resource for researchers and scientists in the fields of dermatology, toxicology, and drug development for further investigation into the properties and effects of this compound and other phenolic compounds.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 9. Human tyrosinase is able to oxidize both enantiomers of rhododendrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pure.korea.ac.kr [pure.korea.ac.kr]

(Rac)-Rhododendrol's Role in Melanin Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Rhododendrol ((Rac)-RD), a phenolic compound once utilized in skin-lightening cosmetics, presents a complex and cautionary case study in the modulation of melanin (B1238610) synthesis. While initially investigated for its inhibitory effects on melanogenesis, extensive research has revealed that its primary mechanism of action is not benign inhibition but rather a tyrosinase-dependent cytotoxicity that leads to melanocyte death and, consequently, depigmentation. This technical guide provides an in-depth analysis of the biochemical and cellular mechanisms underlying (Rac)-RD's effects, offering crucial insights for researchers in dermatology, toxicology, and cosmetic science. It is imperative for professionals in drug development to understand that this compound is not a conventional inhibitor of melanin synthesis but a pro-drug that is converted into toxic metabolites by the very enzyme it was intended to inhibit.

Mechanism of Action: A Paradigm of Tyrosinase-Dependent Cytotoxicity

Contrary to a simple inhibitory model, this compound acts as a substrate for tyrosinase, the rate-limiting enzyme in melanin synthesis. This interaction initiates a cascade of events culminating in melanocyte-specific cell death. The process can be dissected into several key stages:

-

Enzymatic Conversion: Tyrosinase hydroxylates (Rac)-RD to a catechol intermediate, which is then rapidly oxidized to form highly reactive ortho-quinones, such as RD-quinone.[1][2] Human tyrosinase is capable of oxidizing both the R(-) and S(+) enantiomers of rhododendrol (B1680608).[3]

-

Induction of Oxidative Stress: The generated RD-quinone and its subsequent metabolites, including RD-melanins, are potent pro-oxidants.[1] This leads to the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants like glutathione (B108866) (GSH).[2] The cellular defense mechanism against this oxidative stress involves the activation of the NRF2-antioxidant response element (ARE) signaling pathway.[4][5] However, excessive ROS production can overwhelm these defenses.

-

Endoplasmic Reticulum (ER) Stress and Apoptosis: The accumulation of reactive metabolites and protein damage triggers ER stress.[6][7] This is evidenced by the upregulation of ER stress markers like CCAAT-enhancer-binding protein homologous protein (CHOP).[6] Prolonged ER stress, coupled with oxidative damage, activates the apoptotic cascade, leading to programmed cell death of melanocytes.[6]

Quantitative Data: Cytotoxicity vs. Melanin Inhibition

A critical aspect of this compound's activity is that the concentrations required to observe a reduction in melanin content are often inseparable from those that induce cytotoxicity. This underscores the fact that the apparent "whitening" effect is a direct result of melanocyte loss rather than a controlled inhibition of melanin production.

| Compound | Cell Line | IC50 for Cytotoxicity | Melanin Inhibition Concentration | Reference |

| This compound | B16F1 Murine Melanoma | 671 µM | Similar to cytotoxic concentrations | [8] |

| This compound | Human Epidermal Melanocytes | Varies (0.17 to 0.8 mM) depending on tyrosinase activity | Similar to cytotoxic concentrations | [9] |

| Hydroxyrhododendrol | Human Melanocytes | More potent than Rhododendrol | - | [1] |

Signaling Pathways

The cellular response to this compound involves a complex interplay of signaling pathways, primarily driven by the metabolic activation of the compound by tyrosinase.

Caption: Metabolic activation of this compound leading to cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT/WST-1)

-

Cell Seeding: Plate human epidermal melanocytes or B16F10 melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, or 72 hours.

-

Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Solubilize the formazan (B1609692) crystals with DMSO (for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

-

Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a suitable buffer (e.g., 1N NaOH).

-

Solubilization: Incubate the lysates at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.

-

Measurement: Measure the absorbance of the lysates at 405 nm using a microplate reader.

-

Normalization: Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford assay.

Cellular Tyrosinase Activity Assay

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).

-

Reaction Mixture: In a 96-well plate, mix the cell lysate with a freshly prepared solution of L-DOPA (L-3,4-dihydroxyphenylalanine), the substrate for tyrosinase.

-

Incubation: Incubate the plate at 37°C and monitor the formation of dopachrome (B613829), the colored product of L-DOPA oxidation.

-

Measurement: Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

Analysis: Calculate the tyrosinase activity based on the rate of dopachrome formation.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key signaling proteins (e.g., CHOP, NRF2, cleaved caspase-3, MITF, p-CREB).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for studying this compound's effects.

Conclusion for Drug Development

The case of this compound serves as a critical reminder of the importance of thorough mechanistic and toxicological evaluation in the development of agents intended to modulate biological pathways. Its tyrosinase-dependent cytotoxicity highlights the potential for unintended and harmful consequences when a compound designed as an inhibitor also functions as a substrate for its target enzyme. For drug development professionals, the key takeaways are:

-

Substrate vs. Inhibitor: Rigorous enzymatic kinetic studies are essential to distinguish true inhibitors from substrates that can be converted into toxic metabolites.

-

Melanocyte-Specific Toxicity: The unique enzymatic machinery of melanocytes can lead to cell-type-specific toxicity, a factor that must be carefully assessed in safety evaluations.

-

Long-Term Effects: The development of leukoderma from this compound exposure underscores the necessity of long-term safety studies for cosmetic and dermatological ingredients.

Future research in skin pigmentation should focus on identifying highly specific and non-toxic inhibitors of tyrosinase or targeting other regulatory points in the melanogenesis pathway that do not pose a risk of metabolic activation into harmful substances.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosinase-catalyzed oxidation of rhododendrol produces 2-methylchromane-6,7-dione, the putative ultimate toxic metabolite: implications for melanocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human tyrosinase is able to oxidize both enantiomers of rhododendrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhododendrol‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of rhododendrol and its metabolic products on melanocytic cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Reactive Oxygen Species in (Rac)-Rhododendrol Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Rhododendrol (RD), a phenolic compound developed as a skin-lightening agent, was withdrawn from the market after causing a depigmentary disorder known as leukoderma. Subsequent research has revealed a complex, melanocyte-specific cytotoxic mechanism in which the generation of Reactive Oxygen Species (ROS) plays a pivotal role. This technical guide provides an in-depth examination of the biochemical pathways underlying RD-induced cytotoxicity, focusing on the central function of tyrosinase, the generation of ROS, and the ensuing cellular damage. It summarizes key quantitative data, details essential experimental protocols for investigating these phenomena, and presents visual diagrams of the core signaling pathways and workflows to facilitate a comprehensive understanding for researchers in toxicology and drug development.

Core Mechanism of this compound Cytotoxicity: A Tyrosinase-Dependent Process

The cytotoxicity of Rhododendrol (B1680608) is not inherent to the molecule itself but is activated through enzymatic processing within a specific cell type: the melanocyte.[1] The mechanism is critically dependent on tyrosinase, the key enzyme in melanin (B1238610) synthesis.[2][3]

-

Enzymatic Oxidation: Rhododendrol, which includes both R(-) and S(+) enantiomers, serves as a good substrate for human tyrosinase.[4] The enzyme oxidizes RD into a highly reactive intermediate, RD-quinone.[5][6][7] This tyrosinase-dependent conversion is the initiating step for all subsequent toxicity.[2] Knocking down tyrosinase in melanocytes has been shown to reduce RD's cytotoxic effects.[2]

-

Formation of Toxic Metabolites: RD-quinone is unstable and is further converted into secondary products, including RD-catechol and 2-methylchromane-6,7-dione (RD-cyclic quinone).[5] These metabolites, particularly RD-catechol, are significantly more toxic to melanocytes than the parent RD compound.[5]

-

Protein Adduct Formation & ER Stress: The generated RD-quinone can covalently bind to sulfhydryl (-SH) groups on cysteine residues within cellular proteins.[5][6] This leads to the inactivation of essential enzymes and protein denaturation, which in turn induces a strong Endoplasmic Reticulum (ER) stress response, a key contributor to cell death.[1][2][5]

The Pivotal Role of Reactive Oxygen Species (ROS)

The generation of ROS is a central event in the chain of RD-induced toxicity, arising from the metabolic processing of RD and its byproducts.[8][9]

Primary Sources of ROS Generation

There are two primary pathways for ROS production following RD exposure:

-

Metabolite-Driven ROS Production: Reactive oxygen species are generated during the tyrosinase-catalyzed oxidation of RD.[2] Specifically, the autoxidation of the metabolite RD-cyclic catechol has been shown to produce superoxide (B77818) radicals. Furthermore, RD-eumelanin, a melanin-like polymer formed from RD metabolites, exhibits potent pro-oxidant activity, depleting cellular antioxidants and generating ROS like hydroxyl radicals and singlet oxygen.[2]

-

Depletion of Cellular Antioxidants: The highly electrophilic RD-quinone readily reacts with and depletes endogenous antioxidants, most notably glutathione (B108866) (GSH) and cysteine.[2][6] This depletion disrupts the cell's redox balance, leading to a state of oxidative stress where ROS accumulate.

The combination of direct ROS generation and the crippling of the cell's antioxidant defenses results in a rapid and overwhelming increase in intracellular ROS levels.[10]

Downstream Cellular Consequences of ROS Accumulation

The surge in ROS triggers multiple downstream pathways that culminate in cell death:

-

Oxidative Damage: ROS inflict widespread damage to critical cellular components, including lipids, proteins, and DNA.

-

Growth Arrest and DNA Damage Response: In response to oxidative stress, cells activate growth arrest and DNA damage (GADD) genes, such as GADD45 and GADD153.[10] This represents an attempt to halt the cell cycle and repair damage, but severe, unmitigated stress pushes the cell towards apoptosis.

-

Apoptosis and Necrosis: Sustained high levels of ROS and ER stress activate apoptotic pathways.[2][3] While both apoptosis and necrosis have been reported, the activation of caspase-3, a key executioner caspase in apoptosis, has been observed in a tyrosinase-dependent manner.[2][3]

-

Synergy with Environmental Factors: Ultraviolet (UV) radiation, particularly UVB, can exacerbate RD cytotoxicity by increasing tyrosinase activity and inducing ER stress, leading to a greater burden of toxic metabolites and ROS.[2][11]

Protective Cellular Mechanisms

Cells possess innate defense mechanisms that can counteract RD toxicity, highlighting potential therapeutic avenues:

-

N-acetyl-L-cysteine (NAC): Treatment with the antioxidant NAC, a ROS scavenger and glutathione precursor, can rescue melanocytes from RD-induced proliferation arrest and cytotoxicity.[2][10][12]

-

NRF2 Pathway: The transcription factor NRF2 is a master regulator of the antioxidant response. Inducing the NRF2 system enhances the expression of detoxifying enzymes like NAD(P)H: quinone oxidoreductase-1 (NQO-1), which reduces RD cytotoxicity.[2] Conversely, knocking down NRF2 increases cell death.[2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound cytotoxicity.

Table 1: Cytotoxicity of Rhododendrol and Related Compounds

| Compound | Cell Line | IC50 Value | Reference(s) |

| This compound | B16F1 | 671 µM | [8] |

| Hydroquinone | B16F1 | 28.3 µM | [8] |

| Resveratrol | B16F1 | 27.1 µM | [8] |

| RD-Catechol | B16 Melanoma | ~10x more toxic than RD | [5] |

Table 2: ROS Generation in Response to Rhododendrol

| Cell Line | Rhododendrol Effect | Detection Method | Reference(s) |

| B16F10 | ~10-fold increase in ROS | Fluorescence Assay | [5][11] |

| B16F10 & Human Melanocytes | Significant increase in ROS | DCF-enhanced fluorescence | [10] |

| NHEM & B16F1 | ROS production detected | Flow cytometry with 2',7'-dichlorofluorescein | [8] |

| In vitro reaction | Generation of hydroxyl radicals & singlet oxygen | Electron Spin Resonance (ESR) | [13] |

Visualizing the Mechanism and Workflow

Signaling Pathway of ROS-Mediated Cytotoxicity

Caption: Rhododendrol is oxidized by tyrosinase, leading to ROS generation and cell death.

Logical Flow of Rhododendrol's Cytotoxic Effect

Caption: Cause-and-effect chain from RD exposure to melanocyte apoptosis.

Experimental Workflow for Assessing ROS-Mediated Cytotoxicity

Caption: Workflow for evaluating Rhododendrol's effect on cell viability and ROS.

Key Experimental Protocols

Cell Culture

-

Cell Line: B16F10 murine melanoma cells or normal human epidermal melanocytes (NHEM).

-